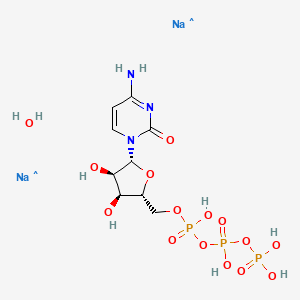

Cytidine 5'-triphosphate disodium

Description

Significance as a Nucleotide in Fundamental Cellular Biochemistry

Cytidine (B196190) 5'-triphosphate, structurally similar to adenosine (B11128) triphosphate (ATP), consists of a cytosine base, a ribose sugar, and three phosphate (B84403) groups. wikipedia.org While ATP is the primary energy currency of the cell, CTP's role as an energy coupler is more specialized, participating in a select group of metabolic reactions. wikipedia.org The energy stored in its high-energy phosphate bonds is crucial for driving specific biochemical transformations. patsnap.com

CTP is an essential building block for nucleic acids, serving as a precursor for the synthesis of ribonucleic acid (RNA). baseclick.eubaseclick.eu It is one of the four essential nucleotides required for this process, alongside ATP, guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP). patsnap.com Furthermore, CTP is a precursor for deoxycytidine triphosphate (dCTP), which is a necessary component for DNA synthesis. laboratorynotes.com The regulation of CTP levels is critical for maintaining cellular homeostasis, as imbalances can be toxic to the cell. ontosight.ai

Overview of Primary Biological Roles and Metabolic Contributions

CTP's metabolic contributions are diverse and vital for cellular function, extending beyond its role as a nucleic acid precursor.

RNA Synthesis: CTP is a direct substrate for RNA polymerases, which catalyze the formation of RNA strands using a DNA template during transcription. patsnap.combaseclick.eu The incorporation of cytidine monophosphate into the growing RNA chain is powered by the cleavage of pyrophosphate from CTP. patsnap.com

Phospholipid Biosynthesis: A primary role of CTP is in the synthesis of glycerophospholipids, the main components of cellular membranes. wikipedia.orgpatsnap.com CTP is essential for producing key intermediates like cytidine diphosphate-diacylglycerol (CDP-diacylglycerol), CDP-choline, and CDP-ethanolamine. patsnap.comnih.gov These molecules are precursors for the synthesis of major phospholipids (B1166683) such as phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol. patsnap.comnih.gov The Kennedy pathway, a major route for phospholipid synthesis, is highly dependent on CTP. laboratorynotes.comresearchwithrutgers.com

Protein Glycosylation: CTP is involved in the glycosylation of proteins, a critical post-translational modification. wikipedia.orgkhanacademy.orgyoutube.com It is required for the activation of sialic acids, which are sugars often found at the terminal positions of glycoprotein (B1211001) and glycolipid chains on the cell surface. patsnap.com This activation involves the formation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) from CTP and N-acetylneuraminic acid. patsnap.com

Metabolic Regulation: CTP acts as a regulatory molecule in various metabolic pathways. laboratorynotes.com For instance, it functions as an allosteric inhibitor of the enzyme aspartate carbamoyltransferase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, thereby regulating its own production through feedback inhibition. wikipedia.orgontosight.ai

Historical and Evolutionary Context of CTP Metabolism

The study of CTP metabolism has revealed its deep evolutionary roots. The de novo synthesis of CTP from UTP is a conserved process across different species, from bacteria to humans, highlighting its fundamental importance. nih.govnih.gov The enzyme responsible for this conversion, CTP synthase, has been found in various organisms and its structure and function have been extensively studied. nih.govwikipedia.org

Interestingly, recent research has uncovered a novel regulatory mechanism for CTP synthase involving its polymerization into filamentous structures called "cytoophidia". nih.govwikipedia.org This self-assembly can either activate or inhibit the enzyme's activity depending on the species, suggesting a sophisticated and evolutionarily conserved strategy for controlling CTP levels. wikipedia.org The discovery that CTP can act as a biological switch, similar to ATP and GTP, in bacteria like Bacillus subtilis further expands our understanding of its functional versatility and evolutionary significance. labroots.com

Detailed Research Findings

| Category | Finding |

| Biochemical Properties | Cytidine 5'-triphosphate disodium (B8443419) is a white, crystalline powder. chemicalbook.comchemicalbook.comchemimpex.com It is soluble in water but insoluble in ethanol, chloroform, and ether. chemicalbook.com |

| Metabolic Roles | CTP is a crucial precursor for RNA and DNA synthesis. laboratorynotes.combaseclick.eubaseclick.eu It is essential for the biosynthesis of phospholipids, which are key components of cell membranes. wikipedia.orgpatsnap.comnih.gov CTP is also involved in protein glycosylation by activating sialic acids. wikipedia.orgpatsnap.com |

| Regulatory Functions | CTP acts as a feedback inhibitor of aspartate carbamoyltransferase, an enzyme in the pyrimidine synthesis pathway. wikipedia.orgontosight.ai The enzyme CTP synthase, which produces CTP, is regulated by allosteric mechanisms and polymerization into filaments. nih.govwikipedia.org |

| Evolutionary Significance | The synthesis of CTP from UTP is a highly conserved pathway across diverse organisms. nih.govnih.gov The ability of CTP synthase to form filamentous structures is an evolutionarily conserved regulatory mechanism. wikipedia.org Recent studies suggest CTP can function as a biological switch in bacteria. labroots.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18N3Na2O15P3 |

|---|---|

Molecular Weight |

547.15 g/mol |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

XHPCDCKQJHSUJB-LLWADOMFSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |

Origin of Product |

United States |

Biosynthesis Pathways of Cytidine 5 Triphosphate

The Foundation: De Novo Pyrimidine (B1678525) Biosynthesis Leading to UTP

The journey to CTP begins with the de novo synthesis of another crucial pyrimidine nucleotide, Uridine (B1682114) 5'-triphosphate (UTP). This pathway constructs the pyrimidine ring from basic molecules like bicarbonate, glutamine, and aspartate. bioteckink.indavuniversity.org

Key Enzymatic Steps Prior to UTP Formation

The synthesis of UTP is a cascade of enzymatic reactions. The initial and committed step is the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPS-II) . bioteckink.in This is followed by the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate, a reaction mediated by Aspartate Transcarbamoylase (ATCase) . davuniversity.orgmicrobenotes.com

Subsequent steps involve the closure of the pyrimidine ring by dihydroorotase to form dihydroorotate (B8406146), which is then oxidized to orotate (B1227488) by dihydroorotate dehydrogenase . davuniversity.orgmicrobenotes.com Orotate is then attached to a ribose-5-phosphate (B1218738) moiety, provided by phosphoribosyl pyrophosphate (PRPP), to form orotidine-5'-monophosphate (OMP). This reaction is catalyzed by orotate phosphoribosyltransferase . Finally, orotidine-5'-monophosphate decarboxylase removes a carboxyl group from OMP to yield Uridine Monophosphate (UMP). bioteckink.in

UMP is then sequentially phosphorylated to Uridine Diphosphate (B83284) (UDP) and finally to UTP by the action of kinases. nih.govlibretexts.org

Fine-Tuning the Pathway: Regulation Points in De Novo Synthesis

The de novo pyrimidine pathway is tightly regulated to ensure a balanced supply of nucleotides. A primary point of regulation is the enzyme Carbamoyl Phosphate Synthetase II (CPS-II) . It is allosterically activated by ATP and PRPP, signaling energy and precursor availability, and inhibited by UTP, the end product of this segment of the pathway, through feedback inhibition. bioteckink.inmicrobenotes.comthesciencenotes.com

The Final Transformation: UTP to CTP

The conversion of UTP to CTP is the final and a crucial step in the de novo synthesis of cytidine (B196190) nucleotides. This reaction is catalyzed by the enzyme Cytidine Triphosphate Synthase (CTPS) .

The Chemical Conversion: Detailed Reaction Mechanism and Substrate Requirements

The synthesis of CTP from UTP is an ATP-dependent amination reaction. nih.gov The reaction requires three key substrates: UTP, ATP, and glutamine. wikipedia.orgwikipedia.org The mechanism involves the ATP-dependent phosphorylation of the oxygen atom at the C4 position of the uracil (B121893) ring in UTP. nih.govwikipedia.org This creates a highly reactive intermediate, making the C4 carbon electrophilic and susceptible to nucleophilic attack by an amino group.

The amino group is supplied by the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction that occurs in a separate domain of the CTPS enzyme. wikipedia.orgnih.gov

The Gatekeeper: CTPS as the Rate-Limiting Enzyme

CTP synthase (CTPS) is widely recognized as the rate-limiting enzyme in the de novo synthesis of CTP. wikipedia.orgwikipedia.orgpnas.org Its activity is a critical determinant of the intracellular CTP pool. The enzyme's activity is subject to complex allosteric regulation, further highlighting its role as a key control point in pyrimidine metabolism. wikipedia.orgnih.gov For instance, the product CTP acts as a feedback inhibitor, while GTP can act as an allosteric activator. wikipedia.orgwikipedia.org This intricate regulation ensures that CTP synthesis is finely tuned to the cell's metabolic state and requirements for DNA, RNA, and lipid synthesis.

A Tale of Two Domains: Glutamine Hydrolysis and Ammonia Channeling

CTP synthase is a multi-domain enzyme. wikipedia.orgnih.gov The hydrolysis of glutamine occurs in the glutaminase (B10826351) (GAT) domain, which generates ammonia. nih.govnih.gov This ammonia is then channeled through an intramolecular tunnel to the synthetase domain, where the amination of the UTP intermediate takes place. wikipedia.orgwikipedia.orgnih.gov This channeling mechanism is crucial as it ensures that the highly reactive ammonia is efficiently delivered to the active site and prevents its diffusion into the cellular environment. nih.gov The allosteric activator GTP has been shown to play a role in promoting glutamine hydrolysis and coordinating the reactions between the two domains. nih.gov

Table 1: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Carbamoyl Phosphate Synthetase II | CPS-II | Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP. bioteckink.in |

| Aspartate Transcarbamoylase | ATCase | Condenses carbamoyl phosphate with aspartate to form N-carbamoylaspartate. davuniversity.orgmicrobenotes.com |

| Dihydroorotase | Catalyzes the closure of the pyrimidine ring to form dihydroorotate. davuniversity.orgmicrobenotes.com | |

| Dihydroorotate Dehydrogenase | Oxidizes dihydroorotate to orotate. microbenotes.com | |

| Orotate Phosphoribosyltransferase | Attaches orotate to PRPP to form orotidine-5'-monophosphate (OMP). | |

| Orotidine-5'-Monophosphate Decarboxylase | Decarboxylates OMP to yield Uridine Monophosphate (UMP). | |

| Cytidine Triphosphate Synthase | CTPS | Catalyzes the ATP-dependent amination of UTP to CTP. wikipedia.org |

Table 2: Allosteric Regulators of Key Enzymes

| Enzyme | Activator(s) | Inhibitor(s) |

| Carbamoyl Phosphate Synthetase II (CPS-II) | ATP, PRPP bioteckink.inthesciencenotes.com | UTP bioteckink.inmicrobenotes.comthesciencenotes.com |

| Aspartate Transcarbamoylase (ATCase) | ATP libretexts.orgyoutube.com | CTP libretexts.orgyoutube.com |

| Cytidine Triphosphate Synthase (CTPS) | GTP wikipedia.orgwikipedia.org | CTP wikipedia.orgwikipedia.org |

Cytidine Salvage Pathway and its Contribution to the Cellular CTP Pool

The cytidine salvage pathway represents a crucial mechanism for maintaining the cellular pool of Cytidine 5'-triphosphate (CTP) by recycling cytidine. This process is particularly important for cells to conserve energy, as it bypasses the more complex and energy-intensive de novo synthesis pathway. wikipedia.org The contribution of the salvage pathway can vary significantly depending on the cell type and its metabolic state. nih.gov

The initial and rate-limiting step in the salvage of cytidine is its phosphorylation to cytidine monophosphate (CMP). nih.gov This reaction is primarily catalyzed by the enzyme uridine-cytidine kinase (UCK), with UCK2 being a key player in this process. nih.govdovepress.com Uridine-cytidine kinase utilizes ATP as a phosphate donor to convert cytidine into CMP. nih.govresearchgate.net

Following its formation, CMP is sequentially phosphorylated to cytidine diphosphate (CDP) and then to the final product, CTP. These subsequent phosphorylation steps are carried out by UMP-CMP kinase and nucleoside diphosphate kinases, respectively. wikipedia.orgnih.gov

Research findings have highlighted the differential reliance on the salvage pathway across various cell types. For instance, studies comparing malignant human T-lymphocytic cells (MOLT-3) with proliferating normal human T-lymphocytes have shown distinct patterns of CTP synthesis. At physiological concentrations of cytidine (less than 0.5 µM), MOLT-3 cells synthesize a larger proportion of CTP through the de novo pathway via CTP synthetase. However, when the concentration of cytidine is increased to 2 µM, the contribution from the cytidine salvage pathway in these malignant cells substantially increases. In contrast, proliferating normal human T-lymphocytes appear to predominantly synthesize CTP through the reutilization of cytidine, regardless of its extracellular concentration. nih.gov

Furthermore, in some cellular contexts, such as in Epstein-Barr virus (EBV)-transformed B-cells, the salvage pathway can rescue proliferation when the de novo synthesis pathway is compromised. Supplementation with cytidine can restore cell growth in the absence of functional CTP synthase 1 and 2 (CTPS1 and CTPS2), underscoring the vital role of the salvage pathway in maintaining CTP levels. nih.govbiorxiv.org

The efficiency of the key enzymes in the salvage pathway, UCK1 and UCK2, has been a subject of detailed kinetic studies. These studies provide insight into the substrate preferences and catalytic rates of these enzymes, which are fundamental to understanding their contribution to the cellular CTP pool.

| Enzyme | Substrate | Km (µM) | Vmax (relative value) | Catalytic Efficiency (kcat/Km) |

| UCK1 | Uridine | 0.3 | Lower | Less efficient |

| Cytidine | 0.3 | 2-fold higher than Uridine | Less efficient | |

| UCK2 | Uridine | 4-6 fold lower than UCK1 | Several-fold higher than UCK1 | More efficient |

| Cytidine | 4-6 fold lower than UCK1 | 2-fold higher than Uridine | More efficient |

This table presents a summary of the kinetic properties of human uridine-cytidine kinases 1 and 2 (UCK1 and UCK2). The data highlights that UCK2 is generally a more efficient enzyme for phosphorylating both uridine and cytidine compared to UCK1, exhibiting lower Km values (higher affinity) and higher Vmax values (higher catalytic rate). researchgate.net Both enzymes can utilize ATP and GTP as phosphate donors but not CTP or UTP. researchgate.net

Enzymology and Advanced Regulatory Mechanisms of Cytidine Triphosphate Synthase Ctps

Structural Biology of CTPS

The intricate structure of CTPS is fundamental to its function and regulation. Understanding its architecture provides insights into its catalytic mechanism and how its activity is controlled.

Quaternary Structures: Inactive Monomeric/Dimeric Forms and Active Tetrameric States

CTPS is a homotetramer, meaning it is composed of four identical protein subunits. nih.govnih.gov However, the enzyme can exist in different oligomeric states, including inactive monomeric and dimeric forms, with the tetrameric state being the active conformation. nih.govnih.govnih.gov The assembly of these subunits into a functional tetramer is a critical aspect of its regulation. nih.gov The interfaces between the subunits are crucial for both the stability of the tetramer and its catalytic activity. nih.govnih.gov Changes in the quaternary structure, such as the transition between dimeric and tetrameric forms, are influenced by the binding of substrates and regulatory molecules. nih.govlibretexts.org For instance, substrate binding can promote the formation of the active tetramer. nih.gov

Insights from Cryo-Electron Microscopy (Cryo-EM) of CTPS

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the detailed three-dimensional structure of CTPS in various functional states. nih.govnih.govnih.gov This technique allows for the visualization of large protein complexes in a near-native state by flash-freezing them in vitreous ice. thermofisher.commyscope.training Cryo-EM studies have provided high-resolution structures of CTPS filaments from different species, including yeast and humans. nih.govnih.gov These studies have shown how the enzyme assembles into filamentous structures, which can represent either an active or inactive state depending on the organism. nih.govnih.gov For example, in human CTPS, filament formation is associated with increased catalytic activity, while in yeast, it leads to a low-activity state. nih.govnih.gov Furthermore, cryo-EM has elucidated the conformational changes that occur upon substrate and allosteric regulator binding, providing a deeper understanding of the enzyme's mechanism. nih.govpnas.org

Interfacial Active Site Formation

A remarkable feature of the CTPS tetramer is that the active sites are formed at the interface between adjacent subunits. researchgate.net This means that residues from different protomers contribute to the formation of a single functional active site. This arrangement underscores the importance of the correct quaternary structure for enzymatic activity. The crystal structure of the human CTPS synthetase domain has shown that each active site is composed of elements from three different subunits. researchgate.net This interfacial architecture allows for complex regulatory mechanisms, as conformational changes in one subunit can be transmitted to the active sites of neighboring subunits.

Allosteric Regulation of CTPS Activity

The activity of CTPS is finely tuned by allosteric regulation, where the binding of a molecule at a site distinct from the active site modulates the enzyme's catalytic rate. This allows the cell to control CTP production in response to its metabolic needs.

Feedback Inhibition by Cytidine (B196190) 5'-triphosphate (CTP) Product

A crucial aspect of CTPS regulation is the negative feedback inhibition by its own product, CTP. nih.govnih.gov This mechanism ensures that the intracellular concentration of CTP is tightly controlled. CTP acts as a competitive inhibitor with respect to the substrate Uridine (B1682114) 5'-triphosphate (UTP). nih.govnih.gov Structural studies of Escherichia coli CTPS have revealed that while the triphosphate moieties of CTP and UTP bind to a similar site, the cytosine ring of CTP occupies a distinct inhibitory pocket. nih.govnih.gov This unique binding mode explains how CTP effectively competes with UTP. nih.govnih.gov Mutations within this inhibitory pocket can lead to resistance to CTP feedback inhibition, resulting in a significant increase in intracellular CTP levels. nih.govnih.gov

In humans, two isoforms of CTPS exist, CTPS1 and CTPS2. life-science-alliance.org Interestingly, CTPS2 exhibits a higher sensitivity to CTP inhibition compared to CTPS1, as it possesses two CTP binding sites for negative feedback regulation, whereas CTPS1 has only one. life-science-alliance.org This differential regulation contributes to the lower intrinsic enzymatic activity of CTPS2. life-science-alliance.org

Substrate-Dependent Oligomerization and Activation (ATP, UTP)

The catalytic activity of CTPS is also allosterically regulated by its substrates, Adenosine (B11128) 5'-triphosphate (ATP) and UTP. nih.govnih.gov In its inactive state, CTPS typically exists as a dimer. wikipedia.org The binding of ATP and UTP induces a conformational change that promotes the formation of an active tetramer. nih.govnih.govwikipedia.org This substrate-dependent oligomerization leads to positive cooperative behavior, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules. nih.gov This mechanism allows the enzyme to respond sensitively to changes in the cellular concentrations of its substrates, ensuring CTP is produced when needed for nucleic acid and phospholipid synthesis. wikipedia.orgpnas.org

Post-Translational Modifications of CTPS

The activity of CTPS is further modulated by post-translational modifications, primarily phosphorylation. This covalent modification provides an additional layer of regulation, allowing for rapid and reversible changes in enzyme activity in response to cellular signals. nih.govnih.gov

Physiological Relevance of CTPS Phosphorylation

The phosphorylation of CTPS by PKA and PKC is a critical regulatory mechanism that allows cells to fine-tune CTP production in response to various physiological cues. nih.gov For instance, signaling pathways that activate PKA and PKC can rapidly enhance CTPS activity, thereby increasing the supply of CTP for processes like cell proliferation and membrane synthesis. nih.govresearchgate.net This dynamic regulation is crucial for normal cell growth and development. nih.gov The modulation of CTPS activity through phosphorylation highlights the integration of nucleotide metabolism with cellular signaling networks.

CTPS Metabolic Filamentation (Cytoophidia Formation)

A remarkable feature of CTPS is its ability to polymerize into micron-scale filamentous structures known as cytoophidia, a term derived from Greek meaning "cellular snakes". nih.govnih.govportlandpress.com This self-assembly represents a novel mechanism of enzyme regulation and intracellular compartmentalization. mdpi.com

Evolutionary Conservation and Ubiquity of CTPS Filaments

The formation of CTPS filaments, or cytoophidia, is a highly conserved phenomenon observed across all three domains of life, from bacteria and archaea to eukaryotes, including yeast, flies, plants, and humans. nih.govnih.govportlandpress.commdpi.comnih.govelifesciences.org This widespread occurrence suggests a fundamental and evolutionarily ancient role for these structures in cellular function. nih.govnih.gov In various organisms, CTPS filaments have been observed in both the cytoplasm and the nucleus, and their morphology can vary from linear to circular or reticular structures. nih.govmdpi.comnews-medical.net

The assembly of CTPS into these filaments is a dynamic and reversible process, influenced by cellular conditions such as nutrient availability and metabolic state. mdpi.comelifesciences.orgnews-medical.net For instance, in some species, the product CTP induces filament formation, which in turn can inhibit enzyme activity, creating a feedback loop. elifesciences.org However, in humans, filamentation appears to increase catalytic activity. nih.gov This dynamic behavior allows cells to store the enzyme in an inactive or active state and rapidly respond to metabolic demands. mdpi.comelifesciences.org

Interactive Data Table: Factors Influencing CTPS Cytoophidia Formation

| Factor | Effect on Cytoophidia Formation | Organism(s) | Reference(s) |

| CTP (Product) | Induces assembly (inhibition) | E. coli | elifesciences.org |

| CTP (Product) | Key regulator for filamentation | Human | biorxiv.org |

| UTP and ATP (Substrates) | Disrupts assembly | E. coli | elifesciences.org |

| Glutamine Deprivation | Promotes formation | Mammalian cells | nih.govnews-medical.net |

| DON (Glutamine Analog) | Promotes formation | Drosophila, Human cells | nih.gov |

| Low pH (Starvation) | Triggers assembly | Yeast | elifesciences.org |

| Cellular Proliferation | Increased number of cytoophidia | Drosophila | news-medical.net |

| Mutations in CTPS | Can disrupt formation | Drosophila | nih.gov |

Role of Filamentation in Enzyme Activity and Regulation

The assembly of individual CTP synthase enzymes into micron-scale filaments is a dynamic process that directly modulates catalytic output and metabolic homeostasis. The functional consequence of filamentation, however, varies significantly depending on the species, indicating that these structures have been adapted to serve different regulatory roles.

Conversely, in humans, the polymerization of CTP synthase 1 (hCTPS1) enhances its catalytic activity. nih.gov The filamentous form stabilizes an active conformation of the enzyme, providing a mechanism to boost CTP production in response to specific metabolic demands. nih.gov This challenges the general assumption that metabolic filaments are primarily for enzyme storage or inactivation. nih.gov

In the budding yeast Saccharomyces cerevisiae, filamentation acts to stabilize an inactive state of the enzyme. nih.govelifesciences.org This assembly is often triggered by cellular stress, such as nutrient starvation, which leads to cytoplasmic acidification. elifesciences.orgbiorxiv.org By sequestering CTPS into inactive filaments during periods of stress, the cell can conserve resources. The regulated assembly and disassembly are critical for normal growth and for recovery from starvation. elifesciences.org

Studies in yeast suggest that the regulatory sites controlling enzyme function, rather than the catalytic site itself, are critical for controlling filament assembly. escholarship.orgmolbiolcell.org Destabilizing the active tetrameric form of the enzyme promotes the formation of filaments, which are thought to be composed of inactive enzyme dimers. nih.govescholarship.org This demonstrates an intimate link between the allosteric regulation of CTPS and its supramolecular organization.

Table 1: Effect of CTPS Filamentation on Enzyme Activity

| Species | Effect of Filamentation | Regulatory Context |

|---|---|---|

| E. coli | Inhibits activity | Product (CTP) induced; maintains nucleotide homeostasis nih.govelifesciences.org |

| Human | Increases activity | Stabilizes active conformation; boosts CTP synthesis nih.gov |

| S. cerevisiae | Stabilizes inactive state | Triggered by starvation/low pH; conserves resources nih.govelifesciences.org |

Mechanisms of Filament Assembly and Disassembly

The transition between soluble, active CTP synthase tetramers and filamentous structures is a tightly regulated process governed by a combination of ligand binding, post-translational modifications, and environmental cues.

Ligand Binding and Allostery: The assembly of CTPS filaments is exquisitely sensitive to the intracellular concentrations of substrates and products. In bacteria, the product CTP drives the assembly of inactive filaments, while the presence of substrates can promote disassembly into active tetramers. nih.gov This dynamic equilibrium allows the cell to fine-tune CTP synthesis based on the available nucleotide pool. nih.gov In eukaryotes, the allosteric activator GTP, which helps balance purine (B94841) and pyrimidine (B1678525) pools, also influences filament structure. nih.govwikipedia.org The conformational state of the enzyme—whether it is unbound (apo), substrate-bound, or product-bound—is universally conserved and directly dictates its propensity to polymerize. nih.gov

Environmental Factors: In budding yeast, a key trigger for CTPS filamentation is a drop in intracellular pH. elifesciences.org Upon glucose starvation, the cytoplasm becomes more acidic, which promotes the assembly of CTPS into highly ordered filament bundles. nih.govbiorxiv.org Cryo-electron microscopy (cryo-EM) studies have revealed that the interface between tetramers in the yeast filament is unique and contains pH-sensitive residues that explain this assembly mechanism. nih.govelifesciences.org

Post-Translational Modifications: Phosphorylation is a known modulator of eukaryotic CTPS activity. nih.gov In human cells, multiple phosphorylation sites have been identified, some of which are located in the C-terminal tail of the enzyme. nih.gov Structural models suggest this region may be involved in forming contacts between enzymes in the filament. Therefore, phosphorylation and dephosphorylation events could directly influence filament assembly or disassembly, adding another layer of regulatory control. nih.gov

Disassembly Triggers: Filament disassembly is as crucial as assembly for metabolic regulation. An increase in substrate concentration can rapidly depolymerize filaments, releasing active enzymes. nih.gov In human cells, filaments that assemble in response to glutamine deprivation are observed to disassemble upon the re-addition of glutamine. nih.gov Similarly, in bacteria, treatment with the glutamine analog inhibitor 6-diazo-5-oxo-L-norleucine (DON) can cause filament disassembly. tandfonline.com

Table 2: Key Factors Influencing CTPS Filament Assembly and Disassembly

| Factor | Mechanism | Species Example |

|---|---|---|

| Ligand Binding | Product (CTP) binding promotes assembly; Substrate binding promotes disassembly. nih.gov | E. coli nih.gov |

| pH | Cytoplasmic acidification (low pH) triggers assembly. elifesciences.org | S. cerevisiae elifesciences.org |

| Allosteric Activators | GTP binding influences filament structure. nih.gov | S. cerevisiae nih.gov |

| Nutrient Availability | Glutamine deprivation induces assembly; re-addition causes disassembly. nih.gov | Human cells nih.gov |

| Phosphorylation | May modulate assembly contacts. nih.gov | Eukaryotes nih.gov |

Species-Specific Differences in Filamentation Properties and Functional Outcomes

While CTPS filamentation is a conserved phenomenon, the structural and functional characteristics of these polymers exhibit remarkable diversity across different domains of life. This suggests that filamentation is a versatile regulatory strategy that has been tailored to the specific metabolic needs of different organisms.

Structural Architecture: Cryo-EM has revealed that the architectures of human and bacterial CTPS filaments are dramatically different. nih.gov Although both are formed from stacked tetramers, the interfaces mediating assembly are distinct. Human CTPS1 filament assembly is primarily mediated by a unique insert in its glutaminase (B10826351) (GAT) domain that is absent in prokaryotic CTPS. nih.govnih.gov This evolutionary divergence in the polymerization interfaces is the primary reason for the opposite effects of filamentation on enzyme activity. nih.gov The filament structure in yeast is also unique, underpinning its pH-sensitive assembly. nih.gov

Functional Divergence: The most significant species-specific difference is the functional outcome of polymerization.

Bacteria (E. coli): Filamentation is inhibitory, driven by the product CTP to prevent its over-accumulation. nih.govelifesciences.org

Yeast (S. cerevisiae): Filaments stabilize an inactive conformation, acting as a reserve that can be deployed upon recovery from stress. elifesciences.org

Humans: Filamentation is activating, allowing for increased CTP synthesis to support processes like cell growth and proliferation. nih.gov

Caulobacter crescentus: In this bacterium, CTPS filaments have a dual role. In addition to their metabolic function, they act as a cytoskeletal element, localizing to the inner curvature of the cell and regulating its shape, a function that is independent of catalytic activity. nih.gov

Evolutionary Implications: The profound differences in assembly interfaces and functional consequences have led to the hypothesis that CTPS filamentation may have evolved independently in bacterial and eukaryotic lineages. nih.gov The presence or absence of specific structural elements, like the "helix 12" insert found in most eukaryotic CTPS but not in prokaryotic versions, supports this model of divergent or convergent evolution for this regulatory mechanism. nih.gov

Table 3: Comparison of CTPS Filamentation Across Species

| Feature | E. coli (Bacteria) | S. cerevisiae (Yeast) | Human | C. crescentus (Bacteria) |

|---|---|---|---|---|

| Effect on Activity | Inhibition nih.gov | Inactivation/Storage elifesciences.org | Activation nih.gov | Metabolic regulation nih.gov |

| Primary Assembly Trigger | CTP (Product) nih.gov | Low pH (Starvation) elifesciences.org | Substrate/Metabolic state nih.gov | Not fully defined |

| Assembly Interface | GAT and linker domains nih.gov | Unique, pH-sensitive interface nih.gov | GAT domain insert (Helix 12) nih.govnih.gov | Conserved nih.gov |

| Additional Roles | None known | None known | None known | Cytoskeletal / Cell shape nih.gov |

Diverse Roles of Cytidine 5 Triphosphate Ctp in Cellular Processes

Nucleic Acid Synthesis

The integrity of genetic information and its expression are fundamentally dependent on the availability of nucleotide precursors, with CTP being indispensable for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).

CTP as a Ribonucleotide Substrate for RNA Polymerase in Transcription

CTP is one of the four essential ribonucleoside triphosphates, alongside ATP, guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that serve as substrates for RNA polymerases. oup.comchegg.com During the process of transcription, RNA polymerase enzymes catalyze the incorporation of these nucleotides into a growing RNA strand, using a DNA template. selleckchem.comchemimpex.comselleck.co.jp The enzyme selects the appropriate nucleotide, in this case, CTP, to pair with a guanine (B1146940) base on the DNA template strand, forming a phosphodiester bond and elongating the RNA molecule. researchgate.netacs.org This process is fundamental to gene expression, producing messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are vital for protein synthesis and other cellular functions.

Contribution to DNA Synthesis via Deoxycytidine Triphosphate (dCTP) Formation

While CTP is a component of RNA, it also indirectly contributes to DNA synthesis. nih.govnih.gov DNA is built from deoxyribonucleotides, which differ from ribonucleotides in the sugar component (deoxyribose instead of ribose). youtube.com The deoxyribonucleotide required for DNA synthesis, deoxycytidine triphosphate (dCTP), is synthesized from a CTP derivative. ontosight.aibaseclick.eu The enzyme ribonucleotide reductase catalyzes the crucial step of reducing the ribose sugar to deoxyribose. ontosight.ai This conversion typically occurs at the diphosphate (B83284) level (CDP to dCDP), which is then phosphorylated to form dCTP. youtube.com This dCTP is then available as one of the four building blocks for DNA polymerases to use during DNA replication and repair, ensuring the faithful copying of the genetic code. ontosight.aibaseclick.eu

Essentiality in Transfer RNA (tRNA) Maturation and Function

Transfer RNAs are critical adapter molecules that translate the genetic code from mRNA into the amino acid sequence of proteins. After initial transcription, tRNA molecules undergo several processing steps to become mature and functional. A universal and essential step in this maturation is the addition of a CCA sequence (cytosine-cytosine-adenosine) to the 3' end of the tRNA molecule. nih.govyoutube.com This sequence is added by the enzyme ATP(CTP):tRNA nucleotidyltransferase. nih.gov CTP provides the two cytosine residues in this CCA tail, which is the site of amino acid attachment and is crucial for the tRNA's role in protein synthesis. youtube.comnih.gov

Lipid Metabolism and Membrane Biogenesis

CTP is a key regulatory molecule and an essential substrate in the synthesis of phospholipids (B1166683), the primary components of all cellular membranes. ontosight.ainih.gov This role is central to membrane biogenesis, cellular signaling, and the storage of lipids. nih.govpnas.org

CTP Involvement in Phospholipid Synthesis (e.g., Phosphatidylcholine, Phosphatidylethanolamine)

CTP is indispensable for the de novo synthesis of major membrane phospholipids, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), primarily through the Kennedy pathway. nih.govresearchwithrutgers.comcaldic.com

Phosphatidylethanolamine (PE) Synthesis : Similar to PC synthesis, the formation of PE utilizes the CDP-ethanolamine pathway. nih.govnih.gov The enzyme CTP:phosphoethanolamine cytidylyltransferase (ET) catalyzes the reaction between CTP and phosphoethanolamine to produce CDP-ethanolamine. nih.govyoutube.com This activated head group can then be attached to DAG to yield PE.

The table below summarizes the key enzymes and the role of CTP in these pathways.

| Phospholipid | Pathway | Key CTP-Dependent Enzyme | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| Phosphatidylcholine (PC) | CDP-choline (Kennedy) Pathway | CTP:phosphocholine cytidylyltransferase (CCT) | CTP + Phosphocholine → CDP-choline + PPi | nih.govcaldic.comnih.gov |

| Phosphatidylethanolamine (PE) | CDP-ethanolamine Pathway | CTP:phosphoethanolamine cytidylyltransferase (ET) | CTP + Phosphoethanolamine → CDP-ethanolamine + PPi | nih.govnih.gov |

Formation of Cytidine (B196190) Diphosphate-Diacylglycerol (CDP-DAG) as a Crucial Intermediate

In addition to the Kennedy pathway, CTP is used to synthesize another critical liponucleotide intermediate, cytidine diphosphate-diacylglycerol (CDP-DAG). nih.govaocs.org This reaction is catalyzed by the enzyme CDP-diacylglycerol synthase (also known as phosphatidate cytidylyltransferase), which joins CTP with phosphatidic acid (PA), releasing pyrophosphate. wikipedia.orgontosight.ai

CDP-DAG serves as a high-energy precursor and a branch point for the synthesis of another set of important phospholipids, including: wikipedia.orgplos.orgbohrium.com

Phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides), which are vital in cell signaling.

Phosphatidylglycerol (PG)

Cardiolipin (CL), a signature lipid of the inner mitochondrial membrane. bohrium.com

The generation of specific pools of CDP-DAG by different isoforms of the synthase enzyme allows for the specialized synthesis of phospholipids with distinct acyl chain compositions. acs.org

The formation of CDP-DAG is summarized in the following reaction:

| Reactants | Enzyme | Products | Reference |

|---|---|---|---|

| CTP + Phosphatidic Acid (PA) | CDP-diacylglycerol synthase (CDS) | CDP-diacylglycerol (CDP-DAG) + Pyrophosphate (PPi) | wikipedia.orgontosight.aibohrium.com |

Role in the Synthesis of Dolichol-Phosphate

Dolichol-phosphate is a crucial lipid carrier required for the biosynthesis of N-linked glycoproteins. nih.gov The phosphorylation of dolichol to form dolichol-phosphate is a rate-limiting step in this pathway and is dependent on CTP. nih.gov This reaction is catalyzed by dolichol kinase, a CTP-dependent enzyme located in the endoplasmic reticulum (ER). nih.gov The catalytic site of dolichol kinase faces the cytoplasm, where it utilizes CTP to phosphorylate dolichol. nih.gov The resulting dolichol-phosphate then serves as an anchor for the assembly of the oligosaccharide precursor that will be transferred to nascent polypeptide chains. nih.govyoutube.com

The availability of dolichol-phosphate is a tightly regulated process essential for various glycosylation pathways. nih.gov In addition to N-linked glycosylation, dolichol-phosphate derivatives, such as dolichol-phosphate-mannose and dolichol-phosphate-glucose, are necessary for C- and O-mannosylation, as well as for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.gov The recycling of dolichol-phosphate after the transfer of the oligosaccharide to a protein is also a critical aspect of maintaining the cellular pool of this essential lipid. nih.gov

Protein Glycosylation and Glycoconjugate Biosynthesis

CTP plays a pivotal role in the biosynthesis of glycoconjugates by acting as a precursor for the activated sugar donor, CMP-sialic acid. nih.govnih.gov Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule, which can be a lipid, protein, or another carbohydrate. nih.gov While uridine diphosphate (UDP) is a common activating group for many sugars, CTP is specifically required for the activation of sialic acids. nih.govoup.com

The formation of the C-glycosidic bond, which is more stable to acid hydrolysis and glycosidases than other glycosidic linkages, is a key process in the synthesis of many natural products with important biological activities. nih.gov C-glycosyltransferases (CGTs) are the enzymes responsible for creating this bond. nih.gov The study of these enzymes is crucial for understanding the biosynthesis of C-glycosides and for developing methods for their synthesis. nih.gov

Sialic acids are a diverse family of nine-carbon carboxylated sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. nih.gov Before sialic acids can be incorporated into these complex carbohydrates, they must first be activated. This activation process involves the reaction of a sialic acid molecule with CTP to form a cytidine 5'-monophosphate (CMP)-sialic acid derivative. nih.govnih.gov The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.gov

This reaction is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). nih.govnih.gov In eukaryotic cells, this activation step uniquely occurs within the nucleus. nih.gov The newly synthesized CMP-sialic acid is then transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases. nih.govnih.gov These enzymes transfer the sialic acid moiety to the non-reducing ends of oligosaccharide chains on proteins and lipids. nih.govnih.gov

Research has shown that different organisms can have CMP-sialic acid synthetases with varying substrate specificities. For instance, the enzyme from rainbow trout testis can efficiently use both N-acetylneuraminic acid (Neu5Ac) and deaminoneuraminic acid (KDN) as substrates to synthesize their respective CMP-activated forms, whereas the murine enzyme shows a strong preference for Neu5Ac. oup.com The enzymatic synthesis of CMP-Neu5Ac is a critical area of research, with efforts focused on developing large-scale production methods using engineered microorganisms. nih.gov

Cellular Communication and Signal Transduction

CTP and its derivatives are increasingly recognized for their roles in cellular signaling. dovepress.com While adenosine (B11128) triphosphate (ATP) is the most well-known purinergic signaling molecule, CTP can also act as a signaling molecule, albeit often indirectly. dovepress.comharvard.edu CTP is a precursor for the synthesis of cytidine diphosphate (CDP)-choline and CDP-ethanolamine, which are essential for the synthesis of major membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine. rutgers.eduquiz-maker.com The regulation of CTP levels, therefore, has a direct impact on membrane composition and, consequently, on signaling events that occur at the cell membrane. rutgers.edu

Furthermore, CTP can be converted to other bioactive molecules that participate in signaling. For example, uridine, which can be derived from the decomposition of CTP, plays a role in various biological processes, including the regulation of immune signaling pathways and energy metabolism. dovepress.com

Purinergic receptors are a family of receptors that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. These receptors are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.gov While ATP and UTP are the primary agonists for many P2Y receptors, some subtypes can be activated by other nucleotides. nih.gov

For instance, the P2Y6 receptor is activated by UDP, which can be formed from the hydrolysis of UTP. Although CTP itself is not a direct potent agonist for most purinergic receptors, its metabolic products and the interplay between different nucleotide pools can influence purinergic signaling. The intricate network of extracellular nucleotide metabolism and receptor activation highlights the complexity of purinergic signaling, with potential roles for a variety of nucleotides in modulating cellular responses. nih.govnih.gov

Involvement in Specific Intracellular Signaling Pathways

Cytidine 5'-triphosphate (CTP) and its synthesizing enzyme, CTP synthase (CTPS), are integrated into various cellular signaling networks that regulate critical life processes. In Drosophila, several pathways that are crucial for proper tissue development and stem cell maintenance, such as JAK/STAT, Notch, Egfr/Ras/MAPK, insulin/TGF-β, Wnt, and hippo signaling, are areas where CTPS may play a role, although the specific signaling connections for stem cell development remain to be fully elucidated. nih.gov For instance, overexpression of RasV12, a component of the Ras/MAPK pathway, leads to an increase in the length and number of CTPS filamentous structures known as cytoophidia. nih.gov Down-regulation of CTPS in these Ras-overexpressing cells reduces the number of proliferating cells, indicating a functional link between Ras signaling and CTP metabolism. nih.gov

In mammalian cells, CTPS1 has been shown to interact with Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a protein that modifies the conformation of target proteins after phosphorylation. researchgate.net This interaction is dependent on the phosphorylation of CTPS1, suggesting a post-translational regulatory mechanism integrated with cellular signaling cascades. researchgate.net Furthermore, CTPS cytoophidia structures can dynamically regulate the PI3K-fatty acid synthase pathway, linking CTP metabolism to cell adhesion in adipose tissue. nih.gov In the plant kingdom, specifically in Arabidopsis thaliana, the expression of CTPS4 is significantly upregulated during drought stress, and it is implicated in the abscisic acid (ABA)-dependent signaling pathway, a primary route for mediating stress responses in plants. frontiersin.org

Table 1: CTP and CTPS in Cellular Signaling Pathways

| Pathway/Protein | Organism/System | Observed Interaction/Role | Reference |

|---|---|---|---|

| Ras/MAPK | Drosophila | RasV12 overexpression increases CTPS cytoophidia; CTPS knockdown reduces Ras-induced proliferation. | nih.gov |

| Pin1 | Mammalian cells | CTPS1 interacts with Pin1 in a phosphorylation-dependent manner. | researchgate.net |

| PI3K-Fatty Acid Synthase | Adipose Tissue | CTPS cytoophidia regulate the pathway, mediating cell adhesion. | nih.gov |

Regulation of Cell Division and Proliferation

CTP is an indispensable precursor for the synthesis of DNA and RNA, as well as for phospholipid biosynthesis, making it fundamentally important for cell growth and proliferation. nih.gov Cellular pools of CTP are the lowest among all nucleotides, and therefore, its de novo synthesis, catalyzed by CTP synthase (CTPS), is a tightly regulated and often rate-limiting process. nih.gov

Rapidly proliferating cells, such as those in developing tissues or in tumors, have a high demand for nucleotides to support DNA replication and cellular expansion. nih.govlife-science-alliance.org Consequently, CTP synthase activity is significantly higher in these cells compared to quiescent ones, a mechanism that allows them to overcome the bottleneck imposed by low CTP concentrations. life-science-alliance.org For example, specific thymocyte populations in mice that are undergoing rapid cell division exhibit higher CTPS signals and more prominent cytoophidia formation. nih.gov This formation of filamentous cytoophidia is thought to be a mechanism to efficiently respond to the high metabolic demands of these rapidly growing cells. nih.gov The disruption of these structures or the knockdown of CTPS inhibits the proliferation of intestinal stem cells in Drosophila, highlighting the critical role of maintaining CTP pools for rapid cell growth. nih.gov

The activity of CTP synthase is intricately linked to the cell cycle, ensuring that CTP is available for the demands of DNA synthesis and cell division. spandidos-publications.comnih.gov It is hypothesized that CTPS activity increases during the G1 phase of the cell cycle to build up the necessary precursors for the subsequent S phase, where DNA replication occurs. spandidos-publications.comnih.gov Studies in normal human T lymphocytes have shown that the activity of CTP synthase increases as cells transition into the S phase after a growth stimulus. nih.gov

In contrast, malignant T-lymphocytic cells (MOLT-3 cell line) exhibit a high level of CTPS activity that is independent of the cell cycle phase. nih.gov This constitutively high activity in cancer cells suggests a deregulation of the normal cell cycle control over CTP synthesis. nih.gov Further research has demonstrated that the two human isoforms, CTPS1 and CTPS2, are both required for cell proliferation, though CTPS1 is the main contributor. life-science-alliance.orgbiorxiv.org Inactivation of the CTPS1 gene in Jurkat cells leads to a cessation of proliferation and an arrest in the G1 phase of the cell cycle, which can be rescued by supplying exogenous cytidine. life-science-alliance.org This confirms the essential role of CTPS activity in allowing cells to progress through the G1/S checkpoint. life-science-alliance.org

Table 2: CTP Synthase Activity Across the Cell Cycle

| Cell Type | Cell Cycle Phase | CTPS Activity Level | Reference |

|---|---|---|---|

| Normal T lymphocytes | G1 Phase | Basal | nih.gov |

| Normal T lymphocytes | S Phase | Increased | nih.gov |

| Malignant T-lymphoma cells | G1 and S Phases | Constitutively High | nih.gov |

In the bacterium Bacillus subtilis, CTP plays a crucial and specific role in coordinating chromosome segregation with cell division through its interaction with the Nucleoid Occlusion Factor (Noc). nih.govnih.gov Noc is a protein that prevents the cell division machinery from assembling over the bacterial chromosome (nucleoid), thereby averting catastrophic DNA damage. nih.gov

The Noc protein has a central DNA-binding domain and an N-terminal CTP-binding domain. nih.gov The process begins when Noc binds to specific Noc-binding sites (NBSs) on the chromosome. nih.gov This initial binding to DNA is a prerequisite that catalyzes the subsequent binding of CTP to the Noc protein. nih.gov The formation of the Noc-CTP complex induces a conformational change, causing Noc to form a clamp-like structure that can entrap and then slide along the neighboring DNA. nih.gov These Noc-CTP-DNA complexes then associate with the cell membrane. nih.gov This creates large nucleoprotein complexes that physically obstruct the assembly of the division machinery, primarily the FtsZ ring, in the vicinity of the nucleoid. nih.govnih.gov This mechanism ensures that cell division only occurs at the mid-cell after the chromosomes have been properly segregated toward the cell poles. nih.gov

Table 3: The Noc-CTP System in Bacillus subtilis

| Component | Description | Function | Reference |

|---|---|---|---|

| Noc Protein | A ParB-like protein with DNA-binding and CTP-binding domains. | Binds to the chromosome and prevents division machinery from assembling over the nucleoid. | nih.govnih.gov |

| NBSs | Noc-Binding Sites; specific DNA sequences on the chromosome. | Serve as initial binding and nucleation sites for the Noc protein. | nih.gov |

| CTP | Cytidine 5'-triphosphate | Binds to the Noc-DNA complex, inducing a conformational change and promoting the formation of higher-order, membrane-associated complexes. | nih.gov |

| Noc-CTP-DNA Complex | A large, membrane-associated nucleoprotein structure. | Physically blocks the assembly of the FtsZ ring (division machinery) near the chromosome. | nih.govnih.gov |

Ctp Metabolism in Specific Biological Systems and Disease Models Academic Perspectives

Microbial Research Models

Microorganisms have long served as powerful models for dissecting complex biochemical pathways. The study of CTP metabolism in bacteria and yeast has laid the groundwork for our understanding of its regulation and essential roles.

In bacterial systems, CTP is synthesized from Uridine (B1682114) 5'-triphosphate (UTP) by the enzyme CTP synthetase (CTPS). This reaction is a key regulatory point in pyrimidine (B1678525) nucleotide biosynthesis.

In Escherichia coli , CTP synthetase (EcCTPS) is a well-characterized enzyme that is subject to allosteric regulation. The activity of EcCTPS is influenced by the concentrations of its substrates, ATP and UTP, and is inhibited by its product, CTP. nih.gov Guanosine (B1672433) 5'-triphosphate (GTP) acts as an allosteric activator, particularly for the glutamine-dependent activity of the enzyme. nih.gov Research has also revealed that nicotinamide (B372718) cofactors, such as NADH and NADPH, can act as moderate inhibitors of EcCTPS, suggesting a link between the cell's redox state and pyrimidine biosynthesis. nih.govnih.gov The enzyme can form filamentous structures, which are thought to be a CTP-inhibited state of the enzyme. nih.gov The regulation of CTP synthesis in E. coli is crucial for maintaining the appropriate balance of nucleotides required for DNA and RNA synthesis. youtube.com

Bacillus subtilis , another well-studied bacterium, also relies on CTP for essential cellular processes. Notably, CTP is a key substrate for the enzyme CTP:glycerol-3-phosphate cytidylyltransferase, which is involved in the biosynthesis of teichoic acids, major components of the Gram-positive cell wall. nih.gov The gene for this enzyme has been expressed in E. coli, allowing for its purification and characterization. The enzyme exists as a homodimer and requires a divalent cation like Mg2+ or Mn2+ for its activity. nih.gov The metabolic network of B. subtilis is highly adaptable, and the flux through pathways involving CTP can be altered depending on the available carbon sources. nih.govuni-goettingen.de

| Organism | Key Enzyme | Regulatory Mechanisms | Key Functions of CTP | Reference |

|---|---|---|---|---|

| Escherichia coli | CTP Synthetase (EcCTPS) | - Product inhibition by CTP

| - DNA and RNA synthesis

| nih.govnih.gov |

| Bacillus subtilis | CTP:glycerol-3-phosphate cytidylyltransferase | - Divalent cation (Mg2+, Mn2+) requirement | - Teichoic acid biosynthesis (cell wall)

| nih.gov |

The yeast Saccharomyces cerevisiae has been an invaluable model for understanding eukaryotic CTP metabolism. In yeast, two genes, URA7 and URA8, encode for CTP synthetase. nih.gov The URA7 gene product is responsible for the majority of CTP synthesis in vivo. nih.gov Similar to its bacterial counterpart, yeast CTP synthetase is allosterically inhibited by its product, CTP. nih.gov This feedback inhibition is a critical mechanism for regulating the intracellular CTP pool.

A key aspect of CTP metabolism in yeast is its link to phospholipid synthesis via the Kennedy pathway. nih.gov CTP is a precursor for the synthesis of all membrane phospholipids (B1166683). nih.gov The regulation of CTP synthetase activity directly influences the rate of phospholipid production. nih.gov Furthermore, yeast CTP synthetase is subject to phosphorylation by protein kinases A and C, which can stimulate its activity. nih.gov This highlights a sophisticated regulatory network that integrates CTP synthesis with cellular signaling pathways. nih.govnih.gov

| Gene Products | Regulatory Mechanisms | Key Functions of CTP | Reference |

|---|---|---|---|

| CTP Synthetase (from URA7 and URA8 genes) | - Allosteric inhibition by CTP

| - Precursor for all membrane phospholipids (Kennedy pathway)

| nih.govnih.gov |

The de novo pyrimidine biosynthetic pathway, and specifically CTP synthase, has emerged as a promising drug target in several parasitic organisms. This is often because these parasites have a limited ability to salvage pyrimidines from their host, making them highly dependent on their own synthesis pathways.

In Toxoplasma gondii , the causative agent of toxoplasmosis, a single CTP synthase gene (TgCTPS) has been identified. nih.govfrontiersin.orgnih.gov This enzyme is essential for the parasite's survival and virulence. nih.govfrontiersin.orgnih.gov Studies have shown that TgCTPS can complement a lethal double mutant in yeast, demonstrating its functional activity. nih.govfrontiersin.orgnih.gov The enzyme's expression and localization are stage-specific, and it forms filamentous structures known as cytoophidia, particularly under nutrient stress. nih.govnih.gov The essential nature of TgCTPS and the fact that the parasite cannot compensate for its loss make it a compelling target for the development of new anti-toxoplasmosis drugs. nih.govfrontiersin.orgnih.gov

Giardia intestinalis , a protozoan parasite that causes giardiasis, also possesses a CTP synthetase that is crucial for its pyrimidine nucleotide supply. nih.gov The giardial CTP synthetase has been purified and characterized, revealing it to be a dimer that is activated by GTP. nih.gov Interestingly, the amino acid sequence of the Giardia CTP synthetase shows a higher resemblance to prokaryotic enzymes than to other eukaryotic ones. nih.gov The gene encoding this enzyme is located on chromosome 6. nih.gov

In the context of Trypanosoma evansi , research on the closely related Trypanosoma brucei, the causative agent of African sleeping sickness, provides significant insights. T. brucei CTP synthase (TbCTPS) is a validated drug target. nih.gov Unlike in mammals, trypanosomes lack salvage pathways for CTP synthesis, making them entirely reliant on de novo production. nih.gov The activity of TbCTPS is activated by low concentrations of GTP and inhibited by higher concentrations. nih.gov This unique regulatory feature, along with its essentiality, makes TbCTPS an attractive target for the development of selective inhibitors.

| Organism | Enzyme | Key Research Findings | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Toxoplasma gondii | TgCTPS | - Essential for parasite survival and virulence.

| High potential as a drug target due to the parasite's inability to compensate for its loss. | nih.govfrontiersin.orgnih.gov |

| Giardia intestinalis | CTP Synthetase | - Major route for cytidine (B196190) nucleotide acquisition.

| A potential target due to its central role in pyrimidine metabolism. | nih.govnih.gov |

| Trypanosoma brucei (model for T. evansi) | TbCTPS | - Essential due to the lack of CTP salvage pathways.

| A validated drug target for African sleeping sickness. | nih.govnih.gov |

Viral Replication and Attenuation Research

The replication of viruses, particularly RNA viruses, places a significant demand on the host cell's nucleotide pools. CTP is a fundamental building block for viral genomes and is also involved in other aspects of the viral life cycle.

RNA viruses, which have RNA as their genetic material, require a substantial supply of ribonucleoside triphosphates, including CTP, for the replication of their genomes. The synthesis of new viral RNA is catalyzed by a viral enzyme called RNA-dependent RNA polymerase (RdRp).

For enveloped RNA viruses like SARS-CoV-2 , the demand for CTP is particularly high. oup.comnih.govnih.gov CTP is not only a direct building block for the viral genome but is also involved in several other essential processes for viral propagation. oup.comnih.govnih.gov The high rate of viral replication can put a strain on the host cell's CTP supply. This metabolic pressure has been hypothesized to play a role in the evolution and potential attenuation of the virus over time. oup.comnih.govnih.gov The SARS-CoV-2 RdRp has been shown to incorporate CTP and its analogues, making it a key target for antiviral therapies. nih.govacs.org

The replication of other RNA viruses, including Zika virus , West Nile virus , Dengue virus , and Hepatitis C virus (HCV) , is also heavily dependent on the host cell's CTP pool. The RdRp of these viruses utilizes CTP as a substrate for RNA synthesis. researchgate.net In the case of HCV, for instance, nucleoside analogues that mimic CTP have been investigated as potential inhibitors of the viral RdRp. researchgate.net

| Virus | Key Enzyme | Role of CTP | Research Implications | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | - Essential building block for the viral RNA genome. | - High demand may influence viral evolution.

| oup.comnih.govnih.govnih.govacs.org |

| Zika, West Nile, Dengue, Hepatitis C | RNA-dependent RNA polymerase (RdRp) | - Substrate for viral RNA synthesis. | - CTP analogues are explored as antiviral agents. | researchgate.net |

Beyond its role in genome synthesis, CTP is also indirectly crucial for the assembly of enveloped viruses and the modification of viral proteins.

CTP is a precursor for the synthesis of cytidine-based liponucleotide precursors that are required for the formation of the viral envelope. oup.comnih.govnih.gov The lipid envelope of many viruses is derived from host cell membranes, and the synthesis of these lipids is dependent on CTP.

Furthermore, CTP plays a role in the glycosylation of viral proteins. oup.comnih.govnih.gov Glycosylation is a post-translational modification where sugar chains (glycans) are attached to proteins. This process is critical for the proper folding, stability, and function of many viral proteins, particularly the envelope glycoproteins that are involved in host cell recognition and entry. nih.gov For example, the spike protein of SARS-CoV-2 is heavily glycosylated, which helps to shield it from the host immune system. youtube.com CTP is required for the synthesis of dolichol-phosphate, a precursor involved in protein glycosylation. oup.comnih.govnih.gov

Host Metabolic Pressure on CTP Synthesis and Implications for Viral Evolution

The replication of enveloped RNA viruses, such as SARS-CoV-2, is intricately linked to the host cell's metabolic resources, particularly the availability of Cytidine 5'-triphosphate (CTP). oup.combiorxiv.org CTP is a crucial building block for multiple viral processes, making its synthesis a significant bottleneck that can influence viral evolution. biorxiv.orgnih.gov The host cell maintains a tightly regulated and limited pool of CTP, which creates a metabolic pressure on the virus. oup.combiorxiv.org This limitation is a deliberate cellular strategy to coordinate the cell's own metabolism. oup.com

Enveloped RNA viruses have a multifaceted demand for CTP. It is essential for:

Viral Genome Synthesis: As a direct precursor for the viral RNA. oup.combiorxiv.org

Viral Envelope Construction: CTP is required for the synthesis of cytosine-based liponucleotide precursors of the viral envelope. oup.combiorxiv.orgnih.gov

tRNA Maturation: The addition of a CCA tail to transfer RNAs, which is necessary for translating the viral genome, is dependent on CTP. oup.combiorxiv.org

Protein Glycosylation: CTP is involved in the synthesis of dolichol-phosphate, a precursor for the glycosylation of viral proteins. oup.comnih.gov

This high demand for a limited resource makes the viral genome susceptible to replication errors, often leading to the substitution of cytosine with uracil (B121893). biorxiv.orgnih.gov This pressure can drive the evolution of the virus, potentially towards attenuation in the long term, as the virus adapts to the host's metabolic constraints. oup.combiorxiv.orgnih.gov

The host's innate immunity also exploits this metabolic vulnerability. The enzyme viperin, an interferon-stimulated gene, synthesizes 3ʹ-deoxy-3′,4ʹ-didehydro-CTP (ddhCTP), a potent antiviral nucleotide that acts as a CTP analog and can terminate viral RNA synthesis. oup.combiorxiv.orgnih.gov

Furthermore, some viruses have evolved mechanisms to directly manipulate the host's CTP synthesis machinery. For instance, Kaposi's sarcoma-associated herpesvirus (KSHV) can reprogram host-cell metabolic pathways to increase nucleotide synthesis, contributing to its persistence and tumorigenesis. dntb.gov.uaresearchgate.net Similarly, SARS-CoV-2 proteins have been shown to interact with and activate host CTP synthase 1 (CTPS1) to boost CTP production and simultaneously suppress the host's interferon response. nih.govasm.org This hijacking of the host's metabolic and immune pathways highlights the central role of CTP metabolism in the interplay between virus and host. nih.govnih.govresearchgate.nettandfonline.com

Mammalian Cellular Systems

Human CTP Synthase Isozymes (CTPS1 and CTPS2) and their Differential Cellular Roles

In humans, the de novo synthesis of CTP from uridine triphosphate (UTP) is catalyzed by two highly homologous enzymes, CTP synthase 1 (CTPS1) and CTP synthase 2 (CTPS2). nih.govlife-science-alliance.org While both enzymes perform the same catalytic function, they exhibit distinct cellular roles and expression patterns, indicating they are not entirely redundant. researchgate.netnih.gov

CTPS1 and CTPS2 share over 75% of their amino acid identity and possess two key enzymatic domains: a synthetase/kinase domain and a glutaminase (B10826351) domain. life-science-alliance.org Despite their structural similarity, their contributions to cellular processes, particularly proliferation, differ significantly. nih.govnih.gov

CTPS1 is recognized as the primary contributor to CTP synthesis required for cell proliferation. life-science-alliance.orgnih.gov It generally exhibits higher intrinsic enzymatic activity compared to CTPS2. life-science-alliance.orgresearchgate.netnih.gov This higher efficiency makes it crucial for rapidly dividing cells. researchgate.net

CTPS2 , on the other hand, is often considered a "housekeeping" enzyme. nih.gov Its contribution to cell proliferation is modest when CTPS1 is present but becomes essential in the absence of CTPS1. life-science-alliance.orgnih.gov The expression of CTPS2 can be variable across different cell lines, and in some, such as certain T-lymphoid lines, it is not detectable or only weakly expressed. nih.gov

The differential roles of these isozymes are underscored by their regulation. Both can be regulated through mechanisms like phosphorylation and the formation of filamentous structures known as cytoophidia. life-science-alliance.org However, the specific regulatory cues and downstream effects can vary, leading to their specialized functions.

| Feature | CTPS1 | CTPS2 |

|---|---|---|

| Primary Role | Major contributor to CTP synthesis for cell proliferation | Housekeeping functions, essential for proliferation in the absence of CTPS1 |

| Enzymatic Activity | Higher intrinsic activity | Lower intrinsic activity |

| Expression in Lymphocytes | Upregulated upon activation, crucial for proliferation | Does not compensate for CTPS1 deficiency |

| Gene Inactivation Effect | Significantly impairs proliferation | Modest effect on proliferation when CTPS1 is present |

CTP Metabolism in Lymphocyte Proliferation and Immune Response Regulation

The proliferation of lymphocytes, a cornerstone of the adaptive immune response, is a highly energy- and resource-demanding process. nih.govdrugbank.com Central to this is the de novo synthesis of CTP, which is essential for the rapid DNA and RNA synthesis required for clonal expansion of T and B cells following antigen receptor stimulation. nih.govresearchgate.net

CTPS1 plays a pivotal and non-redundant role in this context. nih.govnih.gov While resting T cells exhibit low levels of CTPS1 expression, its expression is rapidly and significantly upregulated upon T-cell receptor (TCR) activation. nih.govdrugbank.comresearchgate.net This upregulation is critical to meet the increased demand for CTP to sustain lymphocyte proliferation. nih.govresearchgate.net

Studies on individuals with loss-of-function mutations in the CTPS1 gene have revealed a life-threatening immunodeficiency characterized by an impaired ability of activated T and B cells to proliferate. nih.govdrugbank.comresearchgate.net In these patients, while initial signaling events downstream of the TCR are only weakly affected, the subsequent proliferative response is severely hampered due to decreased CTP levels. nih.govdrugbank.com This proliferation defect can be rescued by the expression of wild-type CTPS1 or by the addition of exogenous CTP or its precursor, cytidine, highlighting the direct role of CTP availability. nih.govdrugbank.comresearchgate.net

Interestingly, CTPS2 cannot compensate for the loss of CTPS1 in lymphocytes, underscoring the specialized role of CTPS1 in the immune system. nih.gov This makes CTPS1 a potential therapeutic target for immunosuppressive drugs aimed at specifically dampening lymphocyte activation without broadly affecting other cell types. nih.govdrugbank.com

Beyond its catalytic role, CTPS1 has also been identified as a negative regulator of the interferon induction pathway. nih.gov It can deamidate interferon regulatory factor 3 (IRF3), a key transcription factor for interferon production, thereby muting the antiviral response. nih.gov This dual function positions CTPS1 as a critical node integrating cellular metabolism and innate immunity. asm.org

Implications of Altered CTP Metabolism in Research Models of Cellular Proliferation and Disease (e.g., in vitro cancer metabolism studies, immunodeficiency mechanisms)

The critical role of CTP metabolism in cellular proliferation has significant implications for both cancer research and the understanding of immunodeficiency. nih.govresearchgate.net

In Vitro Cancer Metabolism Studies:

Cancer cells, characterized by their high rates of proliferation, have a heightened demand for nucleotides, including CTP. nih.govresearchgate.net This makes the CTP synthesis pathway, and particularly CTPS1, an attractive target for anticancer therapies. nih.govwikipedia.org Research has shown that inhibiting CTPS1 can suppress the proliferation and migration of cancer cells. nih.gov

Several preclinical studies have demonstrated the potential of targeting CTPS1 in various cancers:

In lymphoid malignancies, selective inhibitors of CTPS1 have been shown to reduce the proliferation of cancer cells and induce apoptosis. nih.gov

For Myc-driven cancers, inhibiting CTPS1 can induce replication stress, and when combined with an ATR inhibitor, it leads to selective apoptosis of cancer cells. nih.gov

In models of mantle cell lymphoma, inhibiting CTPS1 activity has been shown to induce apoptosis and suppress cell proliferation. nih.gov

The formation of CTPS1 into filamentous structures, or cytoophidia, has also been linked to rapid cell proliferation in cancer models. nih.gov

These findings suggest that targeting CTP metabolism could be a viable strategy to inhibit cancer cell growth. nih.govtaylorandfrancis.com

Immunodeficiency Mechanisms:

The study of patients with CTPS1 deficiency has provided a clear in vivo model of how altered CTP metabolism can lead to immunodeficiency. nih.govresearchgate.net Loss-of-function mutations in the CTPS1 gene result in a severe impairment of T and B cell proliferation upon activation, leading to a life-threatening immunodeficiency. nih.govdrugbank.com This is due to the inability of the cells to produce sufficient CTP for DNA and RNA synthesis during the crucial phase of clonal expansion. nih.gov

Research using cellular models, such as Jurkat cells (a human T-lymphocyte cell line) with CTPS1 inactivation, has further elucidated these mechanisms. researchgate.net These models have confirmed that CTPS1 is essential for the proliferation and viability of these cells. researchgate.netbiorxiv.org

The specific dependence of lymphocytes on CTPS1 for proliferation, in contrast to other cell types that can rely on CTPS2, highlights a key vulnerability in the immune system that can be exploited by pathogens or targeted for therapeutic intervention. nih.gov

Plant Biological Systems

Tissue-Specific Expression and Biochemical Characterization of Plant CTPS

The synthesis of Cytidine 5'-triphosphate (CTP) is a fundamental process for all living organisms, providing an essential precursor for the synthesis of DNA, RNA, and phospholipids. nih.govwsu.edu In plants, this crucial final step of pyrimidine de novo synthesis is catalyzed by CTP synthase (CTPS). frontiersin.org Research into plant CTPS, particularly in the model organism Arabidopsis thaliana, has revealed a family of isoforms with distinct expression patterns and biochemical properties, highlighting the complex regulation of CTP metabolism in plant systems.

Tissue-Specific Expression of CTPS Isoforms

Plants possess multiple isoforms of CTPS, suggesting functional diversification and tissue-specific roles. Arabidopsis thaliana has five distinct CTPS genes (CTPS1-5), while the rice genome contains six (OsCTPS1-6). nih.govnih.gov

In Arabidopsis, the expression patterns of these isoforms vary significantly. CTPS1, CTPS2, CTPS3, and CTPS4 are expressed broadly throughout various plant tissues. nih.govwsu.edu In contrast, CTPS5 expression is exclusively found in developing embryos. nih.govwsu.edu This suggests a specialized role for CTPS5 during embryogenesis, a period of high demand for nucleic acid synthesis.

Further investigation into specific isoforms has provided deeper insights:

CTPS2: This isoform is indispensable for proper embryo development in Arabidopsis. nih.gov Lines with T-DNA insertions in the CTPS2 gene fail to produce homozygous offspring, with approximately 25% of seeds in heterozygous parent plants being aborted. wsu.edunih.gov Expression studies using a CTPS2::GFP fusion protein revealed specific localization in the tip of columella cells in the root tips of embryos from the heart stage onwards, as well as in the columella cells of mature roots and the vasculature of young seedlings. nih.gov

CTPS4: The expression of CTPS4 is markedly upregulated in response to abiotic stress. nih.gov Transcript levels increase significantly under drought and salt stress conditions, particularly in the hypocotyl, root, and to a lesser extent, leaf tissues. nih.govfrontiersin.org

OsCTPS1: In rice (Oryza sativa), OsCTPS1 has been identified as the most highly expressed CTPS family member in developing seeds at 1 day after pollination (DAP), a critical stage for endosperm development. nih.gov

The differential expression of these isoforms underscores their specialized physiological functions, from supporting basic cellular processes to responding to environmental cues and facilitating critical developmental stages like embryogenesis. frontiersin.orgnih.gov

Table 1: Tissue-Specific Expression of Arabidopsis thaliana CTP Synthase Isoforms

| Isoform | General Expression | Specific Expression / Conditions | Reference |

|---|---|---|---|

| CTPS1 | Expressed throughout tissues | Upregulated under salt stress | nih.gov |

| CTPS2 | Expressed throughout tissues | Essential for embryo development; expressed in root columella cells and seedling vasculature | nih.govnih.gov |

| CTPS3 | Expressed throughout tissues | Generally expressed | nih.gov |

| CTPS4 | Low basal expression | Strongly upregulated by drought and salt stress | nih.govfrontiersin.org |

| CTPS5 | Restricted expression | Exclusive to developing embryos | nih.govwsu.edu |

Biochemical Characterization and Regulation

While the kinetic properties of plant CTPS have not been as exhaustively studied as those from other kingdoms, research on recombinant Arabidopsis CTPS3 (AtCTPS3) has provided a representative model for biochemical characterization. nih.govnih.gov

The synthesis of CTP from Uridine-5'-triphosphate (UTP) is an ATP-dependent reaction that uses glutamine as the nitrogen source. wikipedia.orgfrontiersin.org Like its counterparts in other organisms, plant CTPS activity is subject to allosteric regulation. Guanosine-5'-triphosphate (GTP) acts as an allosteric activator. nih.gov For AtCTPS3, increasing the GTP concentration from 0.05 mM to a saturating level of 1.0 mM resulted in a nearly five-fold increase in the rate of glutamine-dependent CTP formation, with an apparent activation constant (KA) of approximately 0.25 mM. nih.gov The reaction product, CTP, also functions as a feedback inhibitor, a common regulatory mechanism for metabolic pathways. nih.govwikipedia.org

A significant aspect of CTPS regulation is its ability to polymerize into large, filamentous structures known as cytoophidia. nih.govwsu.edu This phenomenon is conserved across bacteria, yeast, flies, and mammals. nih.govwikipedia.org In plants, transient expression studies in Nicotiana benthamiana showed that Arabidopsis CTPS3, CTPS4, and CTPS5 are capable of forming these filaments. nih.govwsu.edu In contrast, CTPS1 and CTPS2 consistently appeared as soluble proteins, suggesting isoform-specific differences in this regulatory mechanism. nih.govwsu.edu The formation of these filaments is considered a mode of regulating enzyme activity, potentially by sequestering the enzyme to control CTP production. molbiolcell.orgelifesciences.org

Table 2: Biochemical Properties of Arabidopsis thaliana CTP Synthase 3 (AtCTPS3)

| Parameter | Description | Finding | Reference |

|---|---|---|---|